molecular formula C12H19N3S B6437184 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2548984-38-7

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No. B6437184
CAS RN: 2548984-38-7
M. Wt: 237.37 g/mol
InChI Key: ODCXXOSMCNICNT-UHFFFAOYSA-N
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Description

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine, also known as 4M6MS, is a synthetic molecule of interest in the field of medicinal chemistry. It is a member of the pyrimidine family of compounds, which are known for their ability to interact with biological systems. 4M6MS has been studied for its potential applications in drug discovery, drug design, and medicinal chemistry. This review will discuss the synthesis of 4M6MS, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential applications in drug discovery and medicinal chemistry. It has been used as a lead compound in the development of new drugs and has been studied for its ability to interact with biological systems. 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has also been studied for its potential use in drug design, as it has been shown to interact with specific receptors in the body. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with specific receptors in the body, including the dopamine D2 receptor. This interaction results in the inhibition of the receptor, which can lead to a variety of physiological effects. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to inhibit the growth of certain cancer cells, likely due to its ability to interact with the receptors involved in cell growth and proliferation.
Biochemical and Physiological Effects
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, likely due to its ability to interact with the receptors involved in cell growth and proliferation. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with the dopamine D2 receptor, resulting in the inhibition of the receptor. This can lead to a variety of physiological effects, including the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The synthesis of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is relatively simple and efficient, making it an ideal molecule for use in laboratory experiments. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with specific receptors in the body, making it a useful tool for studying the effects of drugs on the body. However, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a synthetic molecule and may not be as effective in the body as natural compounds.

Future Directions

The potential applications of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine are vast and varied. Further research is needed to fully understand the effects of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine on the body, as well as its potential applications in drug discovery and design. Additionally, research is needed to explore the potential of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine as a therapeutic agent for cancer, as well as its potential applications in other areas of medicine. Finally, further research is needed to explore the potential of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine as a tool for studying the effects of drugs on the body.

Synthesis Methods

4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is synthesized via a multi-step process, beginning with the condensation of 3-methylpiperidine-1-carboxylic acid and thiourea to form a thiourea derivative. This derivative is then reacted with 4-methyl-6-nitropyrimidine to form the desired 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine. The synthesis of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is relatively simple and efficient, and can be completed in a few hours.

properties

IUPAC Name

4-methyl-6-(3-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-9-5-4-6-15(8-9)11-7-10(2)13-12(14-11)16-3/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCXXOSMCNICNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine

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